1-[(3-fluorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine
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Overview
Description
1-[(3-fluorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features two aromatic rings substituted with fluorine and methoxy groups, respectively, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine typically involves the reaction of piperazine with appropriate benzyl halides. One common method is to react piperazine with 3-fluorobenzyl chloride and 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3-fluorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The aromatic rings can undergo reduction reactions under specific conditions.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of substituted piperazine derivatives with different functional groups.
Scientific Research Applications
1-[(3-fluorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or bind to neurotransmitter receptors, affecting neuronal signaling .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-chlorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine
- 1-[(3-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine
- 1-[(3-fluorophenyl)methyl]-4-[(3-hydroxyphenyl)methyl]piperazine
Uniqueness
1-[(3-fluorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine is unique due to the specific combination of fluorine and methoxy substituents on the aromatic rings. This combination can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O/c1-23-19-7-3-5-17(13-19)15-22-10-8-21(9-11-22)14-16-4-2-6-18(20)12-16/h2-7,12-13H,8-11,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFISXSOEMZXFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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